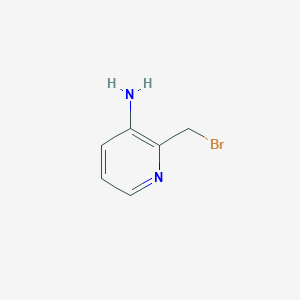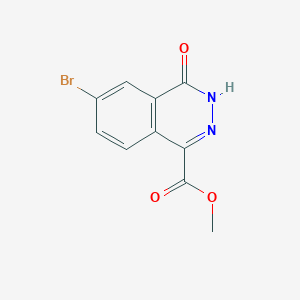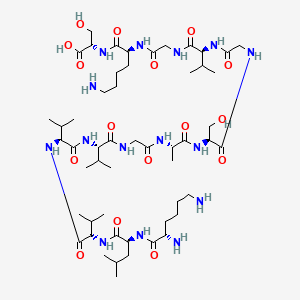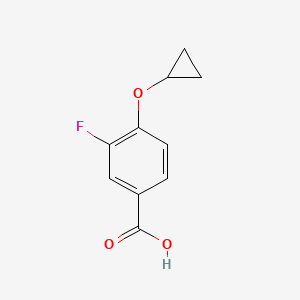
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is a chemical compound that belongs to the class of silyl ethers It is characterized by the presence of a nitrobenzoate group and a silyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with ethyl alcohol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-hydroxy-4-nitrobenzoate.
Applications De Recherche Scientifique
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate involves its ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is unique due to the presence of both a silyl ether and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C15H23NO5Si |
|---|---|
Poids moléculaire |
325.43 g/mol |
Nom IUPAC |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H23NO5Si/c1-7-20-14(17)11-8-9-12(16(18)19)13(10-11)21-22(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
Clé InChI |
SZCBADBHKCDQBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)



![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)

![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)



